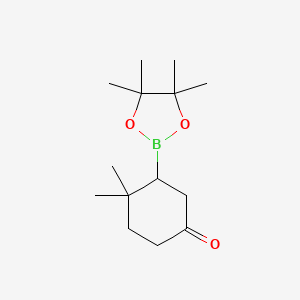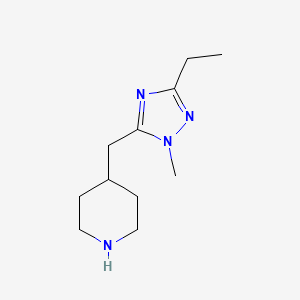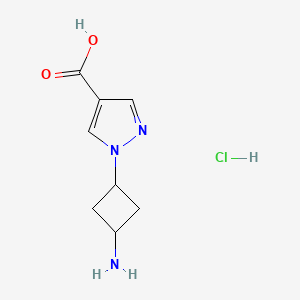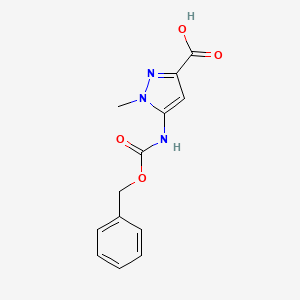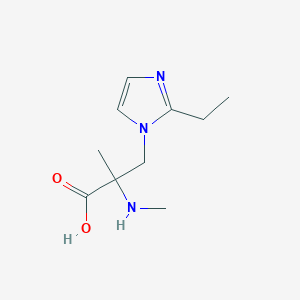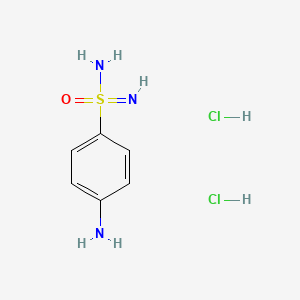
4-Aminobenzene-1-sulfonoimidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzene-1-sulfonoimidamide dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzene-1-sulfonoimidamide dihydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with appropriate reagents under controlled conditions. One common method includes the use of sulfonyl chlorides and amines, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzene-1-sulfonoimidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted benzene derivatives. These products have their own unique applications in different fields .
Scientific Research Applications
4-Aminobenzene-1-sulfonoimidamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Aminobenzene-1-sulfonoimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, blocking their activity and affecting various biochemical processes. For example, it can inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis, thereby exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: A closely related compound with similar chemical structure and properties.
Sulfanilamide: Another sulfonamide derivative with antimicrobial properties.
4-Cyanobenzene-1-sulfonamide: A compound with a cyano group instead of an amino group, used in different applications.
Uniqueness
4-Aminobenzene-1-sulfonoimidamide dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
Molecular Formula |
C6H11Cl2N3OS |
|---|---|
Molecular Weight |
244.14 g/mol |
IUPAC Name |
4-(aminosulfonimidoyl)aniline;dihydrochloride |
InChI |
InChI=1S/C6H9N3OS.2ClH/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H3,8,9,10);2*1H |
InChI Key |
ZNFPCGGHBUMMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=N)(=O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



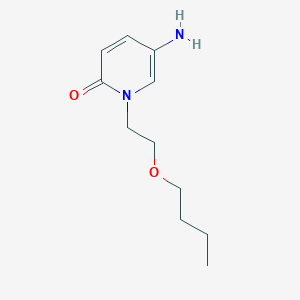
![2-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13482545.png)
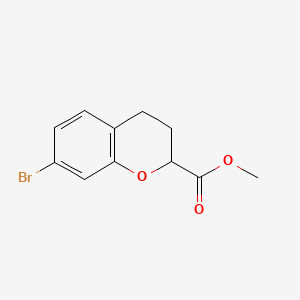
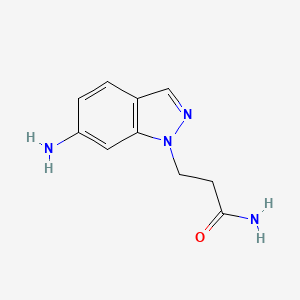
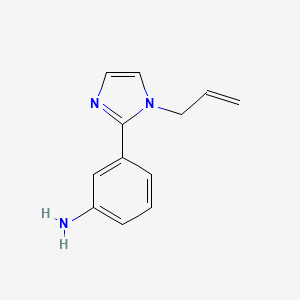
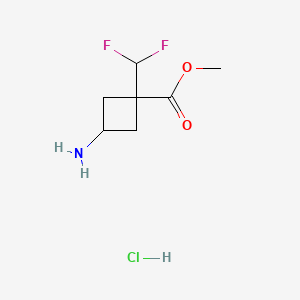
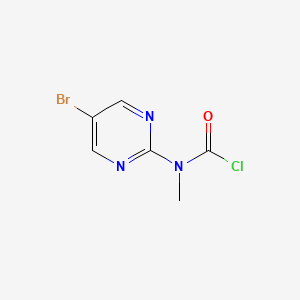
![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)
